molecular formula C8H10N4O B12924003 9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12924003
M. Wt: 178.19 g/mol
InChI Key: ZZJXLVGUQYSGJB-IZZDOVSWSA-N
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Description

9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a tricyclic heterocyclic compound featuring a pyrido-pyrimidinone core with a hydrazono substituent at position 7. This compound has garnered attention primarily for its antiallergic properties, as demonstrated in the rat reaginic passive cutaneous anaphylaxis (PCA) screen . Its mechanism involves inhibiting mast cell degranulation, with stereospecific activity observed in enantiomeric forms. For instance, the 6S enantiomer of its 6-methyl derivatives exhibits significantly higher potency than the 6R counterpart, with an ED50 of 1.0 µmol/kg orally, surpassing disodium chromoglycate (DSCG) in efficacy . Structural studies via <sup>1</sup>H, <sup>13</sup>C, and <sup>15</sup>N NMR spectroscopy reveal that the compound exists as an equilibrium mixture of Z-E isomers in solution, stabilized by hydrogen bonding and solvation effects .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

(9E)-9-hydrazinylidene-7,8-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H10N4O/c9-11-6-2-1-5-12-7(13)3-4-10-8(6)12/h3-4H,1-2,5,9H2/b11-6+

InChI Key

ZZJXLVGUQYSGJB-IZZDOVSWSA-N

Isomeric SMILES

C1C/C(=N\N)/C2=NC=CC(=O)N2C1

Canonical SMILES

C1CC(=NN)C2=NC=CC(=O)N2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate hydrazine derivatives with pyrido[1,2-a]pyrimidinone precursors. One common method involves the reaction of 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazono group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrazine derivatives in ethanol under reflux conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced hydrazones, and substituted pyrido[1,2-a]pyrimidinones. These products can exhibit different biological and chemical properties, making them valuable for further research and application .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. Additionally, the compound can interact with DNA and RNA, affecting their function and replication. These interactions can result in the modulation of various biological processes, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The pharmacological and physicochemical properties of 9-hydrazono derivatives are critically influenced by substituent positions and stereochemistry. Below is a detailed comparison with analogous pyrido[1,2-a]pyrimidin-4-one derivatives:

Substituent Effects at Position 3

  • 3-(2-Chloroethyl)-2-methyl derivatives (e.g., 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one):

    • Activity : Demonstrated antibacterial activity against Gram-positive and Gram-negative strains, though with moderate potency .
    • Synthetic Utility : The chloroethyl group serves as a precursor for further functionalization, such as coupling with piperazine moieties to enhance CNS activity (e.g., antipsychotic agents like risperidone intermediates) .
  • 3-(2-(Piperazin-1-yl)ethyl)-2-methyl derivatives :

    • Activity : These derivatives exhibit antimicrobial activity , particularly against Staphylococcus aureus and Escherichia coli, attributed to the piperazine moiety’s ability to disrupt bacterial membranes .

Substituent Effects at Position 6

  • 6-Methyl derivatives: Antiallergic Activity: The introduction of a methyl group at position 6 enhances antiallergic potency. For example, 6(S)-methyl-9-(phenylhydrazono)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (Chinoin-1045) showed an ED50 of 1.0 µmol/kg orally, outperforming DSCG . Stereospecificity: The 6S configuration is critical; the 6R enantiomer is 10-fold less active .

Substituent Effects at Position 9

  • 9-Hydroxy derivatives (e.g., 9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one): Activity: These derivatives are intermediates in synthesizing antipsychotics (e.g., paliperidone). The hydroxyl group facilitates diastereomeric separation via chiral resolving agents like (-)-camphanoyl chloride .
  • 9-(Arylamino) and 9-(Arylhydrazono) derivatives: Bioisosterism: The 9-phenylhydrazono and 9-phenylcarboxamido groups are bioisosteres, both enhancing antiallergic activity. For instance, 9-[(3-acetylphenyl)amino]-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (compound 40) exhibited 3-fold higher activity than DSCG in the PCA test .

Halogenated Derivatives

  • 3-Halo-4H-pyrido[1,2-a]pyrimidin-4-ones (e.g., 3-chloro or 3-bromo derivatives): Synthesis: Prepared via halogenation with N-halosuccinimides. These derivatives often form mixtures with 1,8-naphthyridin-4-ones due to competing cycloaddition pathways . Activity: Limited direct pharmacological data, but halogenation is leveraged to modulate electronic properties for downstream applications .

Key Comparative Data Tables

Table 1: Pharmacological Activity of Selected Derivatives

Compound Substituents Biological Activity Potency (ED50 or MIC) Reference
9-Hydrazono-6(S)-methyl derivative 9-Hydrazono, 6(S)-methyl Antiallergic (PCA inhibition) 1.0 µmol/kg (oral)
3-(2-Chloroethyl)-2-methyl 3-Chloroethyl, 2-methyl Antibacterial MIC: 8–32 µg/mL (Gram-positive)
9-[(3-Acetylphenyl)amino]-6-methyl 9-Arylamino, 6-methyl Antiallergic (PCA inhibition) 3× DSCG (intravenous)
3-(Piperazin-1-yl)ethyl-2-methyl 3-Piperazinyl, 2-methyl Antimicrobial MIC: 4–16 µg/mL (S. aureus)

Table 2: Structural and Stereochemical Influences

Feature Impact on Activity Example Compound Reference
6S Configuration 10-fold higher antiallergic activity vs. 6R Chinoin-1045
Z-E Isomerism Equilibrium affects solubility and bioavailability 9-Hydrazono derivatives
Bioisosteric substitution at C9 Comparable antiallergic efficacy (phenylhydrazono vs. phenylcarboxamido) Compound 40 vs. DSCG

Biological Activity

9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound notable for its unique pyrido-pyrimidine structure and hydrazone functional group. This compound has garnered attention for its diverse biological activities, including antimicrobial, antiallergic, and anticancer properties. Understanding its biological activity is essential for exploring potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of nitrogen atoms that contribute to its reactivity and biological activity. The compound features a tetrahydropyridine core combined with a hydrazone functionality, which enhances its potential for diverse therapeutic applications.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In various studies:

  • Minimum Inhibitory Concentration (MIC) values have been reported against several bacterial strains. For example:
    • Staphylococcus aureus : MIC values ranging from 6.25 to 12.5 µg/mL.
    • Escherichia coli : MIC values around 15 µg/mL.

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria .

Antiallergic Properties

The compound has also been evaluated for its antiallergic effects. In a study involving the rat reagenic passive cutaneous anaphylaxis (PCA) model:

  • Compounds derived from this class demonstrated potent inhibitory effects with an effective dose (ED50) of approximately 1.0 µmol/kg when administered orally . This suggests significant potential for treating allergic conditions.

Anticancer Activity

In vitro studies have indicated that derivatives of this compound possess anticancer properties:

  • The compound exhibited cytotoxicity against various cancer cell lines with IC50 values in the range of 10–20 µM . These findings highlight its potential as a lead compound in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key findings include:

  • Hydrazone Group : The presence of the hydrazone moiety is critical for enhancing biological activity.
  • Substituents : Modifications at specific positions on the pyrido-pyrimidine scaffold can significantly influence antimicrobial and anticancer activities. For instance:
SubstituentPositionActivity Impact
Methyl6Increased potency against allergic reactions
Phenyl3Enhanced cytotoxicity against cancer cells

Case Studies

Several case studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy : A study tested various derivatives against a panel of bacteria and fungi. The most active derivative exhibited an MIC comparable to standard antibiotics like ciprofloxacin .
  • Antiallergic Activity : Clinical trials indicated that certain derivatives were more effective than traditional treatments like disodium chromoglycate in alleviating allergy symptoms .
  • Cytotoxic Studies : In vitro assays demonstrated that modifications to the hydrazone group could enhance cytotoxicity against specific cancer cell lines .

Q & A

Q. How to evaluate the compound’s potential as a kinase inhibitor using in silico docking?

  • Methodology :

Target Selection : Prioritize kinases with ATP-binding pockets accommodating the hydrazone group (e.g., CDK2, EGFR).

Docking Software : Use AutoDock Vina or Schrödinger Glide.

Validation : Compare docking scores (ΔG) with known inhibitors (e.g., imatinib).

  • Data : Analogous pyrido-pyrimidinones showed Ki values of 10–100 nM in kinase assays .

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